Clematichinenoside C is a triterpene saponin compound derived from the roots of Clematis manshurica Rupr. This plant has been traditionally utilized in various medicinal applications, particularly in traditional Chinese medicine. Clematichinenoside C is part of a broader class of compounds known for their diverse biological activities, including anti-inflammatory and hepatoprotective effects.
Clematis manshurica is a perennial climbing plant native to East Asia, particularly found in regions of China and Russia. The roots of this plant have been extensively studied for their pharmacological properties, leading to the isolation of several bioactive compounds, including Clematichinenoside C and its related saponins.
Clematichinenoside C belongs to the class of triterpenoid saponins, which are glycosides with a triterpene aglycone. These compounds are characterized by their complex structure and significant biological activities, making them valuable in both pharmaceutical and nutraceutical applications.
The synthesis of Clematichinenoside C typically involves extraction from the roots of Clematis manshurica followed by purification processes such as high-performance liquid chromatography (HPLC). The extraction method often utilizes organic solvents to ensure maximum yield and purity of the saponin.
The molecular formula of Clematichinenoside C is . Its structure features a triterpenoid backbone with multiple hydroxyl groups and a glycosidic bond, contributing to its biological activity.
Clematichinenoside C can undergo various chemical reactions typical for saponins, including hydrolysis, oxidation, and glycosylation. These reactions can modify its biological properties and enhance its therapeutic potential.
Clematichinenoside C exerts its biological effects primarily through modulation of inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Clematichinenoside C has various scientific uses:
Clematichinenoside C is an oleanane-type triterpenoid saponin originating from the cytosolic mevalonate pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclase enzymes, to form β-amyrin—the foundational triterpenoid scaffold. In Clematis chinensis, this step is mediated by a species-specific β-amyrin synthase [1] [9]. Subsequent oxidative modifications involve cytochrome P450 monooxygenases (CYP450s), which hydroxylate the β-amyrin skeleton at multiple positions. Notably, C-23 and C-28 oxidation is critical for Clematichinenoside C’s structure, yielding the polyhydroxylated aglycone gypsogenic acid [1] [4]. The final step employs uridine diphosphate-dependent glycosyltransferases (UGTs) to attach sugar moieties, forming the bidesmosidic saponin characteristic of Clematis metabolites [4] [10].
Methyl jasmonate elicitation experiments in related plants (e.g., Saponaria vaccaria) demonstrate upregulation of β-amyrin synthase and CYP450 genes, confirming jasmonate signaling as a key regulator of triterpenoid backbone production [4]. Transcriptomic analyses of Clematis roots further identify conserved CYP716 and CYP72 subfamilies responsible for the site-specific oxidations preceding glycosylation [6] [9].
Table 1: Key Enzymes in Clematichinenoside C Biosynthesis
Enzyme Class | Gene Subfamily | Function in Pathway |
---|---|---|
Oxidosqualene cyclase | βAS | Cyclizes 2,3-oxidosqualene to β-amyrin |
Cytochrome P450 | CYP716 | C-28 oxidation (carboxyl group formation) |
Cytochrome P450 | CYP72 | C-23 hydroxylation |
Glycosyltransferase | UGT73/91 | Attaches glucose, rhamnose, arabinose |
Clematichinenoside C accumulates predominantly in the perennial roots of Clematis chinensis, with trace amounts detected in stems and leaves. This tissue-specific distribution aligns with defense allocation strategies in medicinal plants, where roots interface with soil pathogens [8]. Ecological studies indicate that Clematichinenoside C functions as a phytoanticipin—a preformed antimicrobial agent. In Clematis roots, its surfactant properties disrupt fungal membranes, providing protection against Fusarium and Rhizoctonia species prevalent in native habitats (e.g., stream banks and open woodlands of East Asia) [5] [8].
Comparative analyses of Clematis species reveal chemotypic variation: Clematis mandschurica produces structurally analogous saponins but at lower concentrations, suggesting species-specific optimization for ecological stress tolerance [8]. Field experiments demonstrate elevated Clematichinenoside C synthesis in response to herbivory or mechanical wounding, consistent with jasmonate-mediated defense induction [4] [5]. Additionally, its bitter taste deters mammalian herbivores, while glycosylation patterns enhance solubility for rapid deployment to infection sites [1] [6].
Glycosylation is the definitive step in Clematichinenoside C biosynthesis, conferring bioactivity through sugar moiety arrangement. The process involves a six-step enzymatic cascade:
The C-28 ester glycosylation requires distinct UGTs, including cellulose synthase-like enzymes that glucuronidate the carboxyl group prior to rhamnose attachment [4] [10]. Sugar donor specificity is critical: UDP-glucose and UDP-rhamnose are primary donors, whereas UDP-fucose—synthesized via UDP-glucose 4,6-dehydratase and reductase—enables rare fucosylation in related saponins [4].
Table 2: Glycosylation Sequence in Clematichinenoside C
Aglycone Position | Sugar Unit Added | Enzyme Responsible | Nucleotide Sugar Donor |
---|---|---|---|
C-3 | β-D-Glucose | UGT73P2 | UDP-glucose |
C-3 (Glucose-1) | α-L-Rhamnose | UGT91H4 | UDP-rhamnose |
C-3 (Rhamnose-1) | α-L-Arabinose | UGT88-like | UDP-arabinose |
C-28 | β-D-Glucuronide | Csl-like UGT | UDP-glucuronic acid |
C-28 (Glucuronide-1) | α-L-Rhamnose | UGT74AC1 | UDP-rhamnose |
Transcriptomic profiling of methyl jasmonate-treated Clematis roots reveals coordinated upregulation of UGT73, UGT91, and Csl-like genes, confirming their role in saponin diversification [4] [6]. Enzyme kinetics studies show UGT91H4’s Km for UDP-rhamnose is 18.7 μM, indicating high substrate affinity critical for efficient glycosylation [10].
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